

NMR and mass spectrometry data for Cytosined2.

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An In-depth Technical Guide to the NMR and Mass Spectrometry of Cytosine-d2

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characterization of isotopically labeled compounds is paramount. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Deuterated Cytosine (**Cytosine-d2**), a crucial internal standard in quantitative analyses.

Introduction to Cytosine-d2

Cytosine is a fundamental pyrimidine nucleobase found in DNA and RNA.[1][2] Its deuterated isotopologue, **Cytosine-d2**, serves as an invaluable internal standard for quantification of cytosine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The incorporation of deuterium atoms results in a predictable mass shift, allowing for precise differentiation from the naturally occurring analyte. The formal name for this compound is 6-amino-2(1H)-pyrimidinone-4,5-d2, with a formula weight of 113.1.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. For **Cytosine-d2**, NMR data is compared against the well-established spectra of unlabeled cytosine.





¹H and ¹³C NMR Data for Unlabeled Cytosine

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for standard cytosine, which serve as a reference for interpreting the spectra of its deuterated analogue.

Table 1: ¹H NMR Chemical Shifts for Unlabeled Cytosine[4][5]

Atom	Chemical Shift (ppm)	Solvent	Frequency (MHz)
H5	5.96 - 5.97	D ₂ O	400
H6	7.49 - 7.51	D ₂ O	400
H5	5.0 - 6.0	-	-
H6	6.9 - 7.9	-	-
(N)H ₂	6.7 - 7.0 / 8.1 - 8.8	-	-

Table 2: ¹³C NMR Chemical Shifts for Unlabeled Cytosine[5][6]

Atom	Chemical Shift (ppm)	Solvent
C5	97.818	D ₂ O
C6	145.846	D ₂ O
C2	159	-
C4	166-168	-
N1	150-156	-
N3	210	-

²H NMR Data for Deuterated Cytosine

In **Cytosine-d2**, the deuterium atoms replace the protons at the C5 and C6 positions. A ²H (Deuterium) NMR spectrum would show signals corresponding to these deuterated sites. A



study on D₅-cytosine-monohydrate, prepared by recrystallization from D₂O, provides insight into the expected chemical shifts for the deuterated sites, which are clearly resolved in the ²H NMR spectrum.[7]

Table 3: ²H NMR Data for Deuterated Cytosine Sites

Deuterated Site	Approximate Chemical Shift (ppm)	
D5	~6.0	
D6	~7.5	
Exchangeable sites (N-D, D ₂ O)	Variable	

Note: The chemical shifts are estimated based on the proton spectrum and are subject to variation based on experimental conditions.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of compounds. **Cytosine-d2** is specifically designed for use in MS-based quantification methods.[3]

Electron Ionization Mass Spectrum of Unlabeled Cytosine

The mass spectrum of unlabeled cytosine provides a fragmentation pattern that can be compared with its deuterated analogue. The molecular weight of unlabeled cytosine is 111.10 g/mol .[2]

Table 4: Key Mass-to-Charge Ratios (m/z) for Unlabeled Cytosine (Electron Ionization)[8]



m/z	Relative Intensity	Interpretation
111	~100%	Molecular Ion [M]+
95	~20%	[M - NH ₂] ⁺ or [M - O] ⁺
83	~40%	Fragmentation
68	~55%	Fragmentation
54	~35%	Fragmentation

For **Cytosine-d2**, the molecular ion peak would be expected at an m/z of 113, reflecting the addition of two deuterium atoms. The fragmentation pattern would also show corresponding mass shifts.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in both NMR and mass spectrometry.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of cytosine is as follows:

- Sample Preparation: A saturated solution of the sample is prepared in a suitable deuterated solvent, commonly Deuterium Oxide (D₂O).[5] The pH is adjusted to a neutral value, such as 7.4.[5]
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is used for data acquisition.[4][5]
- Data Acquisition:
 - ¹H NMR: A standard 1D proton experiment is performed. The solvent peak may be suppressed to better visualize the analyte signals.[9]
 - 13C NMR: A 1D carbon experiment, such as a proton-decoupled 13C experiment, is run.



- 2D NMR: For more detailed structural assignment, 2D experiments like TOCSY and HSQC can be employed.[4]
- Referencing: Chemical shifts are typically referenced to an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[5]
- Temperature: Experiments are often conducted at a controlled temperature, for instance,
 298K (25°C).[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a standard method for the quantification of cytosine and its modifications.[10]

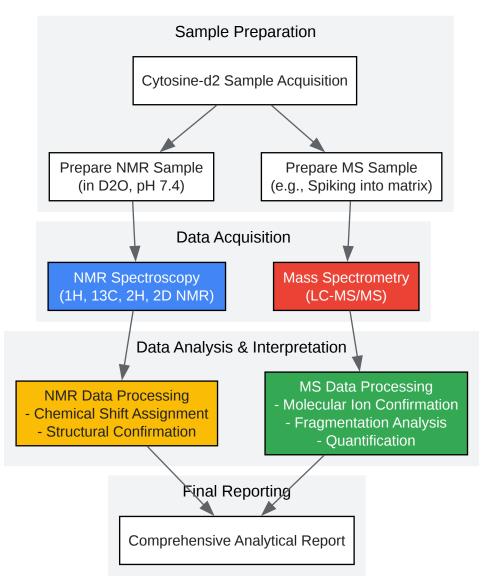
- Sample Preparation: For analysis of DNA modifications, genomic DNA is first enzymatically digested to single nucleosides.[10] An internal standard, such as **Cytosine-d2**, is added to the sample.
- Chromatography:
 - Column: A reverse-phase column (e.g., C18) is commonly used for separation.
 - Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is employed.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive mode is typically used.[11]
 - Detection: The analysis is performed using tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
 - Parameters: Key parameters like ESI voltage (e.g., +3.4 kV) and vaporizer temperature (e.g., 320 °C) are optimized.[11]
- Quantification: The analyte concentration is determined by comparing the peak area ratio of the endogenous analyte to the isotopically labeled internal standard (Cytosine-d2).



Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of **Cytosine-d2** using both NMR and Mass Spectrometry.

Analytical Workflow for Cytosine-d2 Characterization



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Caption: Workflow for the analysis of Cytosine-d2.

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